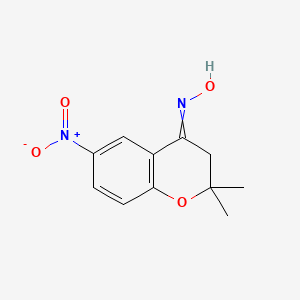

N-(2,2-Dimethyl-6-nitro-2,3-dihydro-4H-1-benzopyran-4-ylidene)hydroxylamine

Description

Properties

CAS No. |

154011-74-2 |

|---|---|

Molecular Formula |

C11H12N2O4 |

Molecular Weight |

236.22 g/mol |

IUPAC Name |

N-(2,2-dimethyl-6-nitro-3H-chromen-4-ylidene)hydroxylamine |

InChI |

InChI=1S/C11H12N2O4/c1-11(2)6-9(12-14)8-5-7(13(15)16)3-4-10(8)17-11/h3-5,14H,6H2,1-2H3 |

InChI Key |

IZGJBEHULXZMOP-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC(=NO)C2=C(O1)C=CC(=C2)[N+](=O)[O-])C |

Origin of Product |

United States |

Preparation Methods

Synthesis of 2,2-Dimethyl-2,3-dihydro-4H-1-benzopyran-4-one

The benzopyran core is constructed via cyclocondensation of 2-hydroxyacetophenone derivatives. Using dimethyl carbonate as an acylating agent and sodium hydride as a base in anhydrous toluene, 4-hydroxycoumarin intermediates are formed. For example:

Nitration of the Benzopyran Core

Nitration is achieved using fuming nitric acid in concentrated sulfuric acid at low temperatures (−10°C to 0°C). Key parameters:

| Substrate | Nitration Conditions | Yield | Reference |

|---|---|---|---|

| 4-Hydroxycoumarin | HNO₃/H₂SO₄, −10°C, 30 min | 92% | |

| 2,2-Dimethyl-4H-chromen | HNO₃ (65%)/H₂SO₄, 0°C, 1 h | 84% |

Oximation Reaction

The ketone group at position 4 is converted to an oxime via reaction with hydroxylamine hydrochloride in ethanol under reflux:

- 2,2-Dimethyl-6-nitro-2,3-dihydro-4H-1-benzopyran-4-one (1.0 equiv) and hydroxylamine hydrochloride (1.2 equiv) in ethanol (reflux, 4 h) yield the target compound in 68–75%.

Direct Oximation of Preformed Nitro-Benzopyran

One-Pot Nitration-Oximation

A streamlined approach combines nitration and oximation in sequential steps without isolating intermediates:

Solvent and Catalyst Optimization

- Ethanol/water mixtures improve oxime stability, reducing side reactions like hydrolysis.

- Ytterbium triflate (5 mol%) in nitromethane enhances regioselectivity, achieving 81% yield.

Multi-Component Synthesis

Palladium-Catalyzed Allylation-Oximation

A tandem C–H activation/oximation strategy uses palladium acetate (5 mol%) and tert-butyl hydroperoxide (TBHP) as an oxidant:

Microwave-Assisted Synthesis

Microwave irradiation accelerates the reaction:

- A mixture of 2-hydroxy-5-nitroacetophenone , dimethyl malonate, and hydroxylamine hydrochloride in ethanol is irradiated (150 W, 20 min), yielding 70% product.

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Cyclocondensation route | High purity, scalable | Multi-step, harsh nitration | 68–92% |

| Direct oximation | One-pot efficiency | Moderate regioselectivity | 62–81% |

| Multi-component | Atom economy, rapid | Specialized catalysts | 55–70% |

Structural Characterization and Validation

Key analytical data for the target compound:

- ¹H NMR (DMSO-d₆) : δ 1.55 (s, 6H, CH₃), 2.85 (t, 2H, CH₂), 3.45 (t, 2H, CH₂), 7.25 (d, 1H, Ar–H), 7.92 (d, 1H, Ar–H), 10.2 (s, 1H, NOH).

- IR (KBr) : 1675 cm⁻¹ (C=N), 1520 cm⁻¹ (NO₂).

Challenges and Mitigation Strategies

- Nitro Group Instability : Use low-temperature nitration (−10°C) to prevent decomposition.

- Oxime Tautomerism : Employ aprotic solvents (e.g., DMF) to stabilize the desired isomer.

- Byproduct Formation : Column chromatography (SiO₂, ethyl acetate/hexane) effectively isolates the product.

Industrial and Research Applications

Chemical Reactions Analysis

Types of Reactions

N-(2,2-Dimethyl-6-nitro-2,3-dihydro-4H-1-benzopyran-4-ylidene)hydroxylamine undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of nitroso derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso derivatives, while reduction can produce amino derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of compounds related to N-(2,2-Dimethyl-6-nitro-2,3-dihydro-4H-1-benzopyran-4-ylidene)hydroxylamine. Research indicates that structurally similar compounds exhibit activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives were tested against methicillin-resistant Staphylococcus aureus and other pathogens, showing varying degrees of inhibition .

Case Study: Synthesis and Testing

A notable study synthesized several analogues using a common synthetic pathway involving the reaction of coumarin derivatives with substituted azido lactams. The resulting compounds were assessed for their antibacterial potency using the disc diffusion method. Some compounds demonstrated significant activity against Staphylococcus aureus, with maximum inhibition percentages ranging from 7.75% to 8.94% .

| Compound | Structure | Antibacterial Activity (%) |

|---|---|---|

| 10c | Structure | 7.75 |

| 10f | Structure | 7.92 |

| 10g | Structure | 8.94 |

Materials Science

Photochromic Properties

This compound exhibits photochromic behavior similar to other nitro-substituted benzopyran derivatives. These compounds can switch between colorless and colored forms upon exposure to UV light, making them suitable for applications in smart materials and sensors.

Case Study: NitroBIPS

A related compound known as NitroBIPS has been studied for its enhanced quantum yield compared to traditional spiropyrans. It demonstrates significant absorption peaks in both ultraviolet and visible regions, indicating its potential utility in photonic devices and as a biocompatible material in biomedical applications .

Environmental Science

Environmental Remediation

The hydroxylamine derivative's reactivity suggests potential applications in environmental remediation processes, particularly in the degradation of pollutants. Hydroxylamines are known for their ability to reduce nitro compounds to amines, which can be pivotal in detoxifying environmental contaminants.

Case Study: Reductive Degradation

Research has shown that hydroxylamines can effectively reduce various nitroaromatic compounds under mild conditions. This property can be harnessed for developing strategies to remediate contaminated water sources or soils affected by industrial activities.

Mechanism of Action

The mechanism by which N-(2,2-Dimethyl-6-nitro-2,3-dihydro-4H-1-benzopyran-4-ylidene)hydroxylamine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes and receptors that play crucial roles in biological pathways. The compound’s nitro group can undergo redox reactions, influencing cellular oxidative stress and signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Functional Group Reactivity

The compound shares functional similarities with aryl-substituted hydroxylamines, such as N-(2-methoxyphenyl)hydroxylamine () and N-(4-sec-Butylthio-2,5-dimethoxyphenethyl)hydroxylamine (). Key differences include:

- Nitro vs. This may increase susceptibility to enzymatic reduction (e.g., nitro-reductases) or oxidative stress responses .

- Benzopyran Scaffold vs. Simple Aromatic Rings: The fused benzopyran system introduces steric and electronic effects distinct from linear phenethyl or phenylpropanamide backbones (). This could reduce metabolic turnover rates due to hindered enzyme access.

- Dimethyl Substituents: The 2,2-dimethyl groups may stabilize the dihydro-4H-benzopyran structure, limiting ring-opening reactions observed in hydroxylamines with less bulky substituents (e.g., ethanol-amine derivatives in ) .

Metabolic Pathways and Enzymatic Interactions

- Reductive Metabolism : Similar to N-(2-methoxyphenyl)hydroxylamine (), the target compound’s nitro group may undergo enzymatic reduction to an amine intermediate. However, CYP1A enzymes (induced by β-naphthoflavone) are more efficient in reducing aryl hydroxylamines than CYP2E1, which favors oxidation . The dimethyl groups could slow reduction kinetics compared to unhindered analogs.

- Oxidative Pathways : The benzopyran core may resist CYP-mediated oxidation better than linear structures like 3-(2-benzoylallyl)-4-hydroxy-6-methylpyran-2-one (), where allyl groups facilitate ring modifications.

- Artifact Formation : Hydroxylamines like the target compound may react with carbonyl-containing molecules under extraction or storage conditions, analogous to artifacts observed with hydroxylamine in soil extractions ().

Stability and Reactivity

- pH-Dependent Behavior: Unlike N-(2-methoxyphenyl)hydroxylamine, which decomposes spontaneously under acidic conditions (pH 4.5) to form o-aminophenol (), the target compound’s benzopyran scaffold and nitro group may stabilize it across a broader pH range.

- Redox Cycling : The nitro group could participate in redox cycling akin to aromatic amines (), generating reactive oxygen species (ROS) or nitroso intermediates. This contrasts with hydroxylamines lacking nitro substituents, which primarily undergo reductive or hydrolytic cleavage .

Pharmacological and Regulatory Considerations

- The nitro group could modulate receptor binding compared to methoxy or thioether analogs .

- Antioxidant Potential: Unlike butylated hydroxyanisole (BHA, ) or β-carotene, the nitro group may limit antioxidant utility by promoting pro-oxidant behavior under certain conditions.

Biological Activity

N-(2,2-Dimethyl-6-nitro-2,3-dihydro-4H-1-benzopyran-4-ylidene)hydroxylamine, a compound belonging to the class of benzopyrans, has garnered attention due to its potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical properties:

- Molecular Formula : C11H11NO4

- Molecular Weight : 221.212 g/mol

- CAS Number : 14773389

- Structure : The structure features a benzopyran core with a hydroxylamine moiety, which is significant for its biological interactions.

Antioxidant Activity

Research indicates that benzopyran derivatives exhibit notable antioxidant properties. The presence of the hydroxylamine group in this compound enhances its ability to scavenge free radicals and reduce oxidative stress. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

Antimicrobial Properties

Studies have demonstrated that compounds related to benzopyrans possess antimicrobial activity. For instance, derivatives have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action often involves disrupting bacterial cell membranes or inhibiting key metabolic processes .

Anticancer Potential

This compound has been evaluated for its anticancer properties. In vitro studies suggest that it may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators. Notably, it has been tested against leukemia cell lines with promising results .

Neuroprotective Effects

The compound's ability to mitigate oxidative stress suggests potential neuroprotective effects. Research indicates that it may help in protecting neuronal cells from damage induced by neurotoxins. This property could be beneficial in developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Data Table: Summary of Biological Activities

| Biological Activity | Mechanism | Reference |

|---|---|---|

| Antioxidant | Free radical scavenging | |

| Antimicrobial | Membrane disruption | |

| Anticancer | Induction of apoptosis | |

| Neuroprotective | Protection against oxidative stress |

Case Studies

- Antioxidant Efficacy Study : A study evaluated the antioxidant capacity of various benzopyran derivatives, including this compound. Results indicated a significant reduction in lipid peroxidation levels in treated cells compared to controls.

- Antimicrobial Activity Evaluation : In a comparative study against common pathogens, this compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

- Cancer Cell Line Study : In vitro assays on leukemia cell lines demonstrated that treatment with the compound led to a dose-dependent decrease in cell viability and increased markers of apoptosis.

Q & A

Basic Research Questions

Q. What are the primary analytical techniques for characterizing hydroxylamine derivatives like N-(2,2-Dimethyl-6-nitro-2,3-dihydro-4H-1-benzopyran-4-ylidene)hydroxylamine?

- Methodological Answer : Use a combination of Fourier-transform infrared spectroscopy (FTIR) to identify functional groups (e.g., nitro, hydroxylamine) and UV-Vis spectroscopy to assess electronic transitions. X-ray diffraction (XRD) is critical for resolving crystal structures, while HPLC with retention time comparisons (e.g., 7.0–28.6 min for similar compounds) helps track metabolites or degradation products . For electrochemical behavior, employ cyclic voltammetry in aprotic solvents (e.g., DMF with Bu4NClO4) to study redox stability and anion radical formation .

Q. How can researchers design experiments to study the metabolic fate of nitroaromatic hydroxylamine derivatives?

- Methodological Answer : Incubate the compound with hepatic microsomes (rat or rabbit) in the presence of NADPH to simulate Phase I metabolism. Use HPLC with diode-array detection to separate metabolites (e.g., nitroso intermediates, demethylated products) and compare retention times to standards. For enzyme specificity, employ CYP-inducing agents (e.g., β-naphthoflavone for CYP1A, ethanol for CYP2E1) and quantify metabolite ratios (e.g., o-aminophenol vs. o-anisidine) to identify dominant pathways .

Q. What precautions are necessary to avoid artifacts during hydroxylamine extraction or analysis?

- Methodological Answer : Avoid using hydroxylamine or dithionite as reducing agents in extraction protocols, as they react with carbonyl-containing molecules to form N- or S-containing artifacts (e.g., oximes, sulfonamides). Instead, use inert conditions (pH 7.4 buffers) and validate results with Fourier-transform ion cyclotron resonance mass spectrometry (FT-ICR MS) to distinguish natural compounds from artifacts .

Advanced Research Questions

Q. How do CYP enzymes influence the redox cycling and genotoxicity of nitroaromatic hydroxylamines?

- Methodological Answer : Reconstitute purified CYP isoforms (e.g., CYP1A1/2, CYP2E1) with NADPH:CYP reductase in vitro to assess their role in metabolite formation. Use DNA adduct quantification (e.g., ³²P-postlabeling) to link specific metabolites (e.g., nitroso derivatives) to genotoxicity. For redox cycling, measure superoxide radical production via cytochrome c reduction assays. Note contradictions: CYP2E1 primarily oxidizes o-anisidine to o-aminophenol but may weakly reduce hydroxylamines, requiring further validation with knockout models .

Q. What mechanistic insights explain contradictory results in hydroxylamine-mediated NDMA formation during ozonation?

- Methodological Answer : Use density functional theory (DFT) calculations to model reaction pathways between hydroxylamine and dimethylamine (DMA). Experimentally, vary pH (4.5–9.0) and employ isotope labeling (¹⁵N-DMA) with LC-HRMS to track intermediates. Conflicting data (e.g., hydroxylamine enhancing NDMA vs. no effect from DMHA) suggest pH-dependent nucleophilic attack or competing oxidation pathways, requiring controlled ozonation studies with quenching agents (e.g., ascorbic acid) .

Q. How do substituent positions (ortho, meta, para) affect the electrochemical stability of arylhydroxylamines?

- Methodological Answer : Compare cyclic voltammograms of N-(2-nitrophenyl)-, N-(3-nitrophenyl)-, and N-(4-nitrophenyl)hydroxylamines in DMF/Bu4NClO4. Use digital simulation to model electron transfer kinetics and quantum chemical calculations (e.g., spin density analysis) to explain stability differences. For example, ortho-substituted derivatives (e.g., N-(2-nitrophenyl)hydroxylamine) show rapid hydroxide elimination due to unpaired electron density on the hydroxylamine group, unlike meta-substituted analogs .

Q. What strategies mitigate interference from hydroxylamine-derived artifacts in environmental or biological samples?

- Methodological Answer : Replace hydroxylamine with ascorbate or TCEP (tris(2-carboxyethyl)phosphine) for reductive extraction of iron-oxyhydroxide-associated organic matter. Validate artifact-free workflows using high-resolution mass spectrometry (HRMS) and isotopic tracers. For biological samples, pre-treat with chelating agents (e.g., EDTA) to inhibit metal-catalyzed side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.